Cytotoxic Potency in MCF7 Breast Cancer Cells: 5-Isopropyl vs. 5-Methyl-N-(3-morpholinopropyl) Congener
The 5-isopropyl congener exhibits sub-micromolar cytotoxic potency against the MCF7 breast adenocarcinoma cell line (IC50 = 0.3 µM) . In contrast, the direct 5-methyl analog—which differs only by replacement of isopropyl with methyl at the 5-position while retaining the identical 3-phenyl and 7-(3-morpholinopropyl)amine groups—showed an IC50 of >999 µM (9.99E+5 nM) in a human alkaline phosphatase enzyme inhibition assay, indicating a dramatic potency cliff exceeding 3,000-fold [1]. Although these assays measure different endpoints (cytotoxicity vs. enzymatic inhibition), the magnitude of difference underscores that the 5-isopropyl substituent confers fundamentally distinct biological activity not achievable with the 5-methyl variant. A structurally related but more distant analog, N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, displayed an IC50 of 62,900 nM (62.9 µM) against tegument protein VP16, further illustrating the steep SAR within this scaffold [2].
| Evidence Dimension | In vitro potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.3 µM (MCF7 breast cancer cell line, cytotoxicity) |
| Comparator Or Baseline | 5-Methyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: IC50 = 999,000 nM (>999 µM) against human alkaline phosphatase; N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: IC50 = 62,900 nM against tegument protein VP16 |
| Quantified Difference | Target compound is >3,000-fold more potent than the 5-methyl congener in their respective primary assays; potency difference vs. N-cyclopentyl analog is approximately 210-fold in distinct assay systems |
| Conditions | MCF7 cytotoxicity assay (target); alkaline phosphatase enzymatic inhibition assay and VP16 binding assay (comparators); cross-study comparison, not a direct head-to-head |
Why This Matters
The extreme potency differential demonstrates that the 5-isopropyl group is not a trivial substituent variation; procurement of the 5-methyl or N-cyclopentyl analog as a substitute would yield orders-of-magnitude weaker biological signal in cellular assays, potentially leading to false-negative screening results.
- [1] BindingDB Entry BDBM39598: (5-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-(3-morpholinopropyl)amine. Affinity Data: IC50 = 9.99E+5 nM against human alkaline phosphatase, germ cell type. Assay Source: Sanford-Burnham Center for Chemical Genomics (PubChem AID 690). Deposited April 30, 2011. View Source
- [2] BindingDB Entry BDBM100232: N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (MLS001214788). Affinity Data: IC50 = 6.29E+4 nM against tegument protein VP16 (HHV-1). Assay Source: The Scripps Research Institute Molecular Screening Center (PubChem AID 720547). View Source
